molecular formula C12H15NO2S B2663280 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 65469-04-7

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2663280
CAS RN: 65469-04-7
M. Wt: 237.32
InChI Key: OFMACPNNROAUSV-UHFFFAOYSA-N
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Description

“2-Phenylethyl acetate” is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste . It is used as a pharmaceutical intermediate and also holds application in gas chromatography and liquid chromatography .


Synthesis Analysis

“2-Phenylethanol (2-PE)” is used as the precursor for the biosynthesis of “2-Phenylethyl acetate” through the Ehrlich pathway by Saccharomyces cerevisiae . The regulation of L-Phenylalanine (L-Phe) metabolism in S. cerevisiae is complicated and elaborate .


Chemical Reactions Analysis

An alternative approach to “2-Phenylethyl acetate” production is the reactive distillation process for its production from “2-Phenylethanol” in the presence of an inert component, n-pentane, via esterification by acetic acid .


Physical And Chemical Properties Analysis

“2-Phenylethyl acetate” has a molecular weight of 164.20 g/mol . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .

Scientific Research Applications

Synthesis and Anticancer Evaluation

  • Anticancer Evaluation: A study synthesized a series of thiazolidinone and benzothiazole derivatives, exhibiting in vitro anticancer activity against human cervical cancer cell lines. Among these, certain compounds demonstrated significant activity, highlighting the potential of thiazolidine derivatives in cancer research (Prabhu et al., 2015).
  • Synthesis via One-Pot Reactions: Efficient synthesis methods for thiazolidinones have been developed, showcasing the versatility of these compounds in chemical synthesis (Chate et al., 2016).

Antibiofilm Activity

  • Novel thiazolidine-4-ones were synthesized and tested for their antibiofilm activity against Staphylococcus epidermidis, revealing that some compounds with carboxylic acid groups showed promising antibiofilm activity (Pan et al., 2010).

Food Science Application

  • The role of thiazolidine derivatives in beer flavor stability was investigated, offering insights into how these compounds might impact the flavor profile of beer over time (Baert et al., 2015).

Other Research Applications

  • Antioxidant and Antitumor Evaluations: Some studies focused on synthesizing thiazolidine derivatives and evaluating their antioxidant and antitumor activities, further highlighting the broad applicability of these compounds in medicinal chemistry (Gouda & Abu‐Hashem, 2011).

Mechanism of Action

“L-Phenylalanine (L-Phe)” is used as the precursor for the biosynthesis of “2-Phenylethanol” through the Ehrlich pathway by Saccharomyces cerevisiae .

Future Directions

The demand for “natural” “2-Phenylethyl acetate” through biotransformation is increasing due to the potential existence of toxic byproducts in “2-Phenylethyl acetate” resulting from chemical synthesis .

properties

IUPAC Name

2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMACPNNROAUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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